

A Technical Guide to the Physicochemical Properties of Calcium Gluconate Monohydrate

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Compound of Interest

Compound Name: Calcium gluconate monohydrate

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Calcium Gluconate Monohydrate** ($C_{12}H_{22}CaO_{14} \cdot H_2O$), a widely utilized calcium salt in pharmaceutical development and clinical applications. It details the compound's chemical structure, core physicochemical properties, and solid-state characteristics. This guide outlines detailed experimental protocols for its characterization and illustrates its fundamental role in cellular signaling and the implications of its properties for drug development.

Chemical and Physical Properties

Calcium Gluconate Monohydrate is the calcium salt of D-gluconic acid, containing one molecule of water of hydration.[1] It is a critical active pharmaceutical ingredient (API) used to treat calcium deficiencies.[2] Its physical and chemical properties are fundamental to its formulation, stability, and therapeutic efficacy.[3] It typically presents as a white, odorless, crystalline or granular powder.[4][5]

Table 1: General Physicochemical Properties

Property	Value	References
IUPAC Name	calcium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);hydrate	[3][6]
Molecular Formula	C ₁₂ H ₂₂ CaO ₁₄ ·H ₂ O	[4][6][7]
Molecular Weight	448.39 g/mol	[4][6][7]
CAS Registry No.	66905-23-5 (Monohydrate)	[3][6]
Appearance	White to almost white crystalline or granular powder	[4][7]
pH (Solution)	6.0 - 8.2	[5]

Solubility Profile

The solubility of **Calcium Gluconate Monohydrate** is a critical parameter influencing its bioavailability and formulation design. It is sparingly soluble in cold water and freely soluble in boiling water, while being insoluble in organic solvents like ethanol and acetic acid.[4][5]

Table 2: Solubility Data

Solvent	Temperature	Solubility	References
Water	Cold (approx. 25°C)	~1 g in 30 mL (3.33 g/100 mL)	[5]
Water	25°C	3.5 g/100 mL	[8]
Water	25°C	30 g/L (3.0 g/100mL)	[2][9]
Water	Boiling (100°C)	~1 g in 5 mL (20 g/100 mL)	[5]
Water	General	50 mg/mL (5 g/100mL)	
Ethanol	Ambient	Insoluble	[4][5]
Acetic Acid	Ambient	Insoluble	[4]

Solid-State Characterization

The solid-state properties of an API are crucial for its stability, manufacturability, and performance. For a hydrate like **calcium gluconate monohydrate**, understanding its thermal behavior, interaction with moisture, and crystalline structure is paramount.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.

- Dehydration: **Calcium Gluconate Monohydrate** loses its single water molecule upon heating. TGA thermograms show a weight loss of approximately 3.99-4.0%, which corresponds to the theoretical water content of 4.01%.[\[10\]](#)[\[11\]](#) This dehydration event begins around 120-125°C and occurs over a range up to 166°C (400–439 K).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The associated endothermic peak in the DSC curve confirms this phase transition.[\[10\]](#)[\[11\]](#) The fact that this occurs at a temperature significantly above the boiling point of water indicates a strong interaction between the water molecule and the calcium gluconate molecules in the crystal lattice.[\[10\]](#)[\[11\]](#)

- Melting and Decomposition: Following dehydration, a heat absorption peak without mass loss is observed between 169-187°C (442–460 K), which is attributed to the melting of the anhydrous form.[10]

Table 3: Thermal Analysis Data

Parameter	Temperature Range	Observation	References
Dehydration (TGA/DSC)	127°C - 166°C (400 - 439 K)	Mass loss of ~3.99%; Endothermic peak	[10][11]
Melting (DSC)	169°C - 187°C (442 - 460 K)	Endothermic peak (post-dehydration)	[10]

Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for pharmaceutical solids. Dynamic Vapor Sorption (DVS) is the standard technique for assessing this property. For a hydrated compound, DVS is essential for understanding its stability under different humidity conditions and its potential to convert to other hydrated forms or an anhydrous state.[14][15] While specific DVS isotherm data for **calcium gluconate monohydrate** is not detailed here, the general methodology is provided in Section 4.

Crystal Structure

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It serves as a unique fingerprint for a specific crystalline form and is essential for identifying polymorphs, solvates, and hydrates.[16][17] For **Calcium Gluconate Monohydrate**, PXRD is used to confirm its crystal form and distinguish it from the anhydrous form (Form I).[10] Characteristic diffraction peaks for the monohydrate are located at 2θ angles of 8.0°, 9.0°, and 22.5°.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable physicochemical data. The following are standard protocols for the key analytical techniques discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[18]

- **Preparation:** Add an excess amount of **Calcium Gluconate Monohydrate** powder to a series of stoppered flasks containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers).[19][20] An excess of 5-fold the estimated solubility is recommended.[21]
- **Equilibration:** Place the sealed flasks in a temperature-controlled orbital shaker or water bath set to the target temperature (e.g., 25°C or 37°C).[20] Agitate the flasks at a constant speed (e.g., 100 rpm) for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[19][20]
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., using a 0.45 µm syringe filter).[18]
- **Analysis:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved calcium gluconate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]
- **Confirmation:** Verify that an excess of the solid material remains in the flask at the end of the experiment to confirm that the solution was indeed saturated.[20]

Thermal Analysis (TGA/DSC)

This protocol outlines a standard method for evaluating the thermal properties of a hydrate.

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA or DSC crucible.[22][23]
- **Instrument Setup (TGA):** Place the crucible onto the TGA's sensitive microbalance.[24] Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[10]

- TGA Program: Heat the sample according to a defined temperature program. A typical program involves a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure all thermal events of interest are observed (e.g., 300°C).[10][23] Record the mass loss as a function of temperature.
- DSC Program: For DSC analysis, place the sealed sample crucible and an empty reference crucible into the DSC cell. Apply a similar temperature program as in TGA, and record the differential heat flow between the sample and the reference.[25]

Hygroscopicity (Dynamic Vapor Sorption - DVS)

DVS provides a detailed profile of a material's interaction with moisture.

- Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-20 mg) onto the DVS microbalance.[26][27]
- Instrument Setup: Set the analysis temperature to a constant value, typically 25°C.
- DVS Program:
 - Drying: Initially, dry the sample by exposing it to 0% relative humidity (RH) until the mass equilibrates (e.g., mass change $dm/dt < 0.0005\%$ per minute).[27]
 - Sorption Isotherm: Increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to fully equilibrate before proceeding to the next humidity level.[26][28]
 - Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise fashion from 90% back down to 0% RH to obtain the desorption curve.[26]
- Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a moisture sorption-desorption isotherm.[28]

Crystal Structure (Powder X-ray Diffraction - PXRD)

PXRD is used to confirm the crystalline identity of the API.

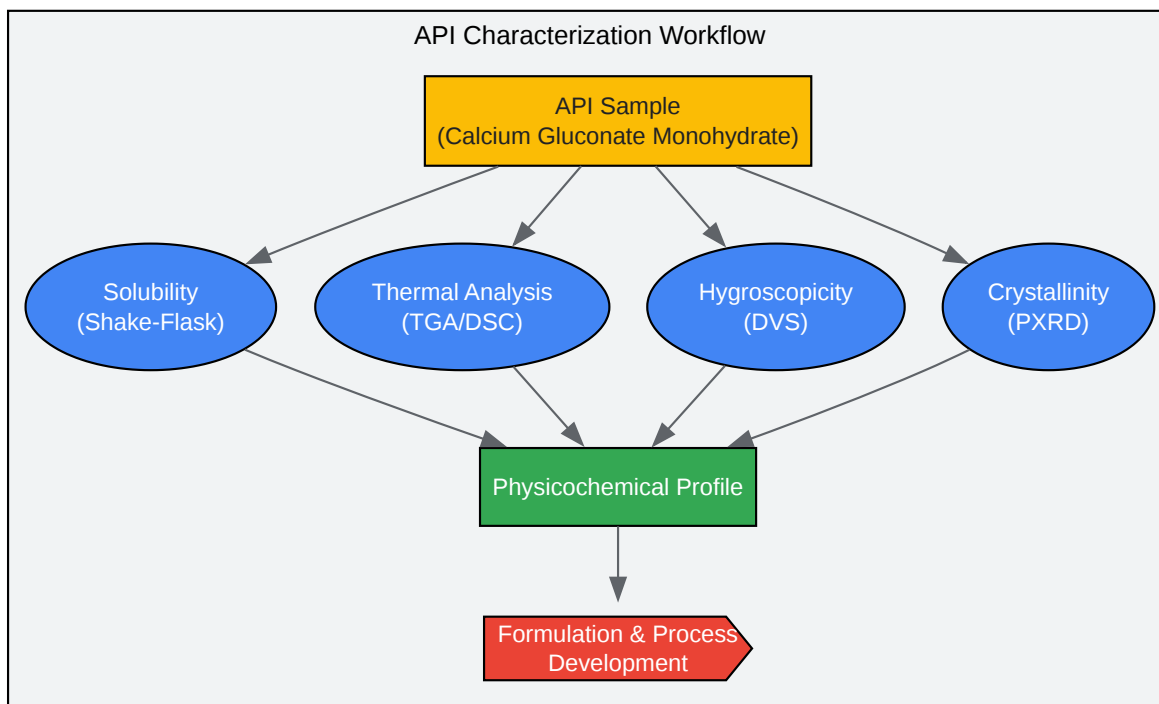
- **Sample Preparation:** Ensure the sample is a fine, homogeneous powder to minimize preferred orientation effects.^[29] Gently grind the sample if necessary, but be cautious not to induce phase transformations.^[30]
- **Mounting:** Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
- **Instrument Setup:** Place the sample holder into the diffractometer. Set the X-ray source parameters (e.g., 40 kV and 15 mA for a Cu K α source).^[10]
- **Data Collection:** Scan the sample over a specific 2θ range (e.g., 5° to 70°) with a defined step size and scan speed.^[31] A wider range can be useful for analyzing both crystalline and non-crystalline components.^[31]
- **Data Analysis:** The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern for identification.

Relevance in Drug Development & Visualization

The physicochemical properties of **Calcium Gluconate Monohydrate** are not merely academic; they have direct and critical implications for drug development, from formulation to therapeutic action.

Experimental and Developmental Workflow

A systematic characterization of the API is the foundation of rational drug development. The workflow ensures that all critical physicochemical attributes are understood before proceeding to formulation.

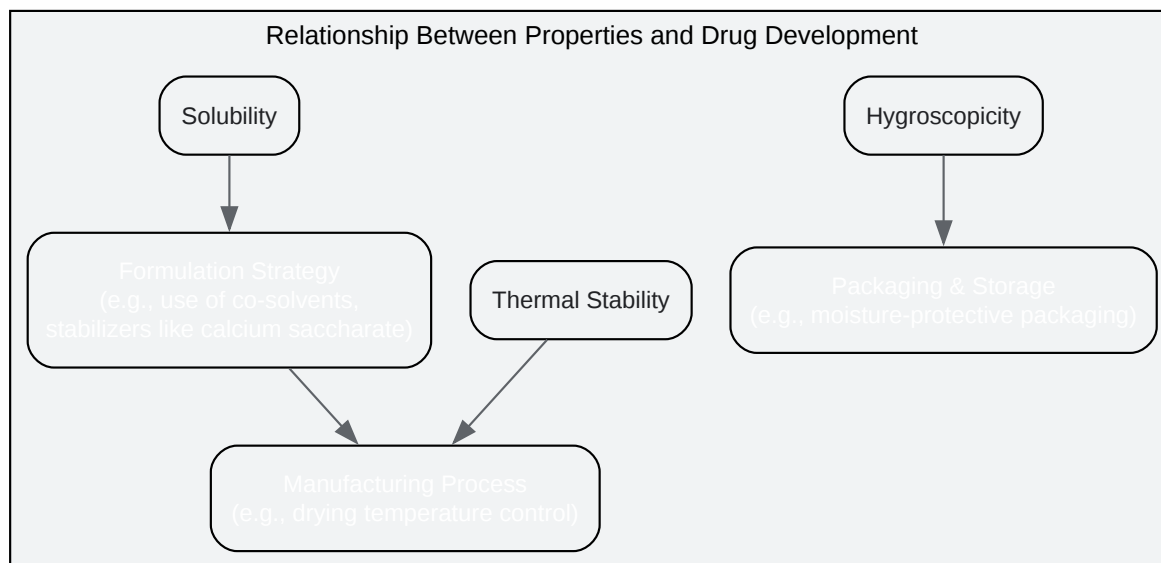


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Caption: API characterization workflow.

Impact of Properties on Formulation

The data gathered from physicochemical characterization directly influences formulation strategy. For instance, the limited aqueous solubility at room temperature necessitates strategies to ensure complete dissolution, especially for injectable dosage forms, while its hygroscopic nature informs packaging and storage requirements.

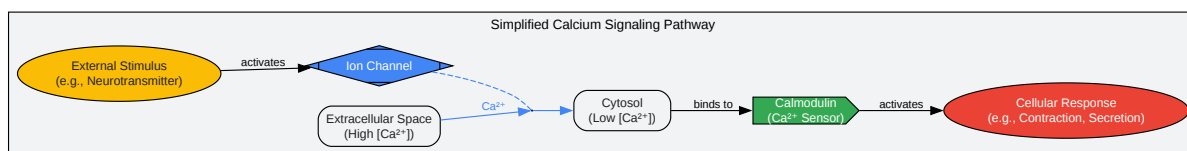


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Caption: Impact of physicochemical properties.

Mechanism of Action: Intracellular Calcium Signaling

The therapeutic benefit of calcium gluconate derives from its dissociation to provide calcium ions (Ca^{2+}). Ca^{2+} is a universal second messenger that regulates a vast number of cellular processes, including enzyme activity, gene transcription, and neurotransmission.[32][33] An external stimulus can trigger the influx of extracellular Ca^{2+} or its release from intracellular stores, leading to a rapid increase in cytosolic Ca^{2+} concentration, which then activates downstream cellular responses.[34]



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Caption: Simplified intracellular calcium signaling.

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